molecular formula C10H16F2O3 B2454647 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid CAS No. 1389315-15-4

4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid

Cat. No.: B2454647
CAS No.: 1389315-15-4
M. Wt: 222.232
InChI Key: WJVGRDPJPYREHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid is an organofluorine compound with the molecular formula C10H16F2O3 and a molecular weight of 222.23 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxyethyl group attached to a cyclohexane ring, making it a unique and versatile chemical entity.

Scientific Research Applications

4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:

Safety and Hazards

This compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Preparation Methods

The synthesis of 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid typically involves the introduction of fluorine atoms and the methoxyethyl group onto a cyclohexane ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) can convert the carboxylic acid group to an alcohol.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibitory or modulatory effects. The methoxyethyl group may also contribute to the compound’s overall bioactivity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,4-difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O3/c1-15-7-6-9(8(13)14)2-4-10(11,12)5-3-9/h2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVGRDPJPYREHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.